molecular formula C13H12N2O B177173 3,3'-Diaminobenzophenone CAS No. 611-79-0

3,3'-Diaminobenzophenone

Cat. No.: B177173
CAS No.: 611-79-0
M. Wt: 212.25 g/mol
InChI Key: TUQQUUXMCKXGDI-UHFFFAOYSA-N
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Description

3,3’-Diaminobenzophenone is an organic compound with the molecular formula C₁₃H₁₂N₂O and a molecular weight of 212.25 g/mol . It is also known as Methanone, bis(3-aminophenyl)-. This compound is characterized by the presence of two amino groups attached to the benzene rings on either side of a central carbonyl group. It is a light yellow to orange powder that is insoluble in water .

Scientific Research Applications

3,3’-Diaminobenzophenone has diverse applications in scientific research:

Safety and Hazards

3,3’-Diaminobenzophenone may cause skin irritation, serious eye irritation, and respiratory irritation. It is also suspected of causing genetic defects . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Relevant Papers The papers retrieved discuss the use of 3,4-diaminobenzophenone in the synthesis of magnetic nanoparticles , and the synthesis, crystal structure, and comparative study of a new organic material 3,4-diaminobenzophenone semihydrate . Another paper discusses the use of 3,4-diaminobenzophenone as a matrix for the analysis of oligonucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Diaminobenzophenone can be synthesized through the nitration of chloronitrobenzophenone, which is obtained by the Friedel-Crafts reaction between 3-nitrobenzoyl chloride and benzene. The nitration is followed by reduction to yield the desired diamino compound . Another method involves the reaction of benzophenone with dinitrogen peroxide in the presence of a catalyst such as HZSM-4, followed by hydrogenation with nickel powder under high pressure .

Industrial Production Methods: Industrial production of 3,3’-Diaminobenzophenone typically involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,3’-Diaminobenzophenone undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The carbonyl group can be reduced to form secondary alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like acyl chlorides and sulfonyl chlorides are employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of 3,3’-dinitrobenzophenone.

    Reduction: Formation of 3,3’-diamino-1,1’-biphenyl-4,4’-diol.

    Substitution: Formation of various substituted benzophenone derivatives.

Mechanism of Action

The mechanism of action of 3,3’-Diaminobenzophenone involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular oxidative stress pathways. These interactions can modulate enzyme activity and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

    3,4-Diaminobenzophenone: Similar structure but with amino groups at different positions.

    4,4’-Diaminobenzophenone: Amino groups are para to each other on the benzene rings.

    3,3’-Dinitrobenzophenone: Nitro groups instead of amino groups.

Uniqueness: 3,3’-Diaminobenzophenone is unique due to the specific positioning of the amino groups, which influences its reactivity and interaction with other molecules. This positioning allows for distinct chemical and biological properties compared to its isomers .

Properties

IUPAC Name

bis(3-aminophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQQUUXMCKXGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209994
Record name 3,3'-Diaminobenzophenone
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Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611-79-0
Record name 3,3′-Diaminobenzophenone
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URL https://commonchemistry.cas.org/detail?cas_rn=611-79-0
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Record name 3,3'-Diaminobenzophenone
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Record name 611-79-0
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Record name 3,3'-Diaminobenzophenone
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Record name 3,3'-diaminobenzophenone
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Synthesis routes and methods I

Procedure details

To a closed glass vessel equipped with a thermometer and a stirrer, there are added 49 g (0.15 moles) of 3,3'-dinitro-4-chloro-4'-fluoro benzophenone, 1 g of palladium black catalyst and 300 ml of benzene. While the mixture being stirred at 65°-70° C., 20.2 l (0.9 moles) of hydrogen is absorbed therein during about 6 hours. Then, after there are added 180 g (0.45 moles) of 35% aqueous solution of potassium carbonate and 3 g of 90% aqueous solution of trioctylmethyl ammonium chloride (available from Tokyo-Kasei Co.), additional hydrogen, 7.4 l (0.33 moles), is introduced during about 5 hours while the mixture being stirred at 65°-70° C. The mixture at that temperature is filtered to remove the catalyst. Organic phase is separated from the filtrate, added with magnesium sulfate for removing water and then blown with dry hydrochloric gas to saturation. The precipitate thus obtained is filtered, washed with 50 ml of benzene and dried to obtain 33.2 g (yield 77.7%) of 3,3'-diamino benzophenone in the hydrochloric acid salt form. Recrystallization from 20% aqueous isopropyl alcohol gives pure compound, as slightly yellow needle-like crystals. M.P. 265°-267° C. (decomposed).
Quantity
0 (± 1) mol
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solvent
Reaction Step One
Name
3,3'-dinitro-4-chloro-4'-fluoro benzophenone
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49 g
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reactant
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300 mL
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reactant
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1 g
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20.2 L
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aqueous solution
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Synthesis routes and methods II

Procedure details

In a closed glass vessel there are charged 38.6 g (0.1 moles) of 2-chloro-4'-bromo-5,3'-dinitro benzophenone, 1 g of palladium black catalyst and 300 ml of benzene. While the mixture being stirred at 65°-70° C., hydrogen is introduced into the vessel so that 13.8 l (0.62 moles) of hydrogen is absorbed in the mixture during 8 hours. Then, there are added 90 g (0.24 moles) of 15% aqueous solution of NaOH and 2 g of 90% aqueous solution of trioctyl methyl ammonium chloride, and then, there is introduced again hydrogen, while the mixture is being stirred at a temperature of 65°-70° C., so that 4.5 l (0.2 moles) of hydrogen is absorbed during about 5 hours. By filtering the reaction liquid at 65°-70° C. the catalyst is removed, and organic phase is separated from the filtrate. After the organic phase is added with magnesium sulfate for water removal, it is introduced with dry hydrochloric gas until saturated with the gas. The crystals thus formed are filtered, washed with 50 ml of benzene and dried to give 3,3'-diamino benzophenone in the form of hydrochloric acid salt. Yield 21.7 g (76%). Recrystallization from 20% aqueous isopropanol yield slightly yellow needle-like pure crystals of the benzophenone. M.P. 267° C. (decomposed).
Name
2-chloro-4'-bromo-5,3'-dinitro benzophenone
Quantity
38.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
300 mL
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solvent
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0 (± 1) mol
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13.8 L
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Quantity
4.5 L
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To an autoclave there are added 50 g (0.15 moles) of 3,3'-dinitro-4,4'-dichloro benzophenone, 21 g (0.38 moles) of calcium oxide, 1 g of 5% palladium/alumina catalyst (available from Nihon-Engelhardt Co., Ltd.) and 350 ml of 1,2-dichloro ethane. The reaction is carried out for ten hours by introducing hydrogen into the autoclave, with the mixture being stirred at 30°-35° C., to keep the pressure at 10 Kg/cm2.G. After the completion of the reaction, the reaction mixture is heated up to 70° C. and subjected to a hot filtering so as to remove the catalyst and the inorganic salt. On cooling the mixture there are obtained yellow needle-like crystals of 3,3'-diamino benzophenone. The crystals are filtered, washed with 10 ml of 1,2-dichloro ethane and dried. Yield 21.2 g (67%). M.P. 149°-150.5° C. Recrystallization from ethanol gives pure crystals. M.P. 150°-151° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
21 g
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reactant
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1 g
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catalyst
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350 mL
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Synthesis routes and methods IV

Procedure details

In an autoclave, there are charged 46 g (0.15 moles) of 3,3'-dinitro-4-chloro benzophenone, 11.2 g (0.2 moles) of calcium oxide, 1 g of 5% palladium/alumina catalyst (available from Nihon-Engelhardt Co.) and 250 ml of 1,2-dichloro ethane. With the mixture being stirred at a temperature of 30°-35° C., the reaction proceeds by the introduction of hydrogen for seven hours under a constant pressure of 10 Kg/cm2.G. After completion of the reaction, the reaction mixture is heated up to 70° C. for hot-filtering so as to remove the catalyst and the inorganic salt. On cooling, there is obtained 3,3'-diamino benzophenone as yellow needle-like crystals. The crystals are filtered, washed with 20 ml of 1,2-dichloro ethane and dried. Yield 24.8 g (78%). M.P. 149°-150° C. Recrystallization from ethanol gives yellow needle-like pure crystals of the benzophenone. M.P. 150°-151° C.
Name
3,3'-dinitro-4-chloro benzophenone
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
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1 g
Type
catalyst
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250 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

In an autoclave there are added 32.5 g (0.1 moles) of 2-chloro-4'-fluoro-5,3'-dinitro benzophenone, 15.9 g (0.15 moles) of sodium carbonate, 2 g of 5% palladium/alumina catalyst (from Nihon-Engelhardt Co.) and 100 ml of ethanol. With the mixture being stirred at 30°-35° C., there is introduced hydrogen into the autoclave, at a constant pressure of 10 Kg/cm2. G, to carry out the reaction for ten hours. After the completion of the reaction, the reaction mixture is heated up to filter out the catalyst and the inorganic salt. Then, on cooling the mixture there is obtained 3,3'-diamino benzophenone in the form of yellow needle-like crystals. The crystals are filtered, washed with 10 ml of ethanol and dried. Yield 16.2 g (76.3%). M.P. 149°-151° C.
Name
2-chloro-4'-fluoro-5,3'-dinitro benzophenone
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
100 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-Diaminobenzophenone
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Reactant of Route 6
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Customer
Q & A

Q1: What are the primary applications of 3,3'-diaminobenzophenone in materials science?

A1: this compound is a key monomer in the synthesis of polyimides [, , , , , , , , ]. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications demanding high performance, such as aerospace components, microelectronics, and high-temperature adhesives [, , ].

Q2: How does the isomeric structure of oxydiphthalic anhydride (ODPA) influence the properties of polyimides synthesized with this compound?

A2: Research has investigated the impact of using different ODPA isomers (3,4,3',4'-oxydiphthalic anhydride, 2,3,2',3'-oxydiphthalic anhydride, and 2,3,3',4'-oxydiphthalic anhydride) alongside this compound in polyimide synthesis []. The study found that the isomeric attachment of ODPA significantly affects properties like solubility, glass transition temperature (Tg), thermal stability, and crystallinity of the resulting polyimides [].

Q3: Can this compound be used to create polyimides suitable for resin transfer molding (RTM)?

A3: Yes, this compound has been successfully incorporated into formulations of low-melt viscosity imide resins designed for RTM processes [, , ]. These resins exhibit low viscosities at elevated temperatures (e.g., 2-15 poise at 260-280 °C), enabling their use in cost-effective manufacturing of high-performance composites [, , ].

Q4: How does the incorporation of this compound affect the properties of poly(amide-imide)s?

A4: Research shows that incorporating this compound into poly(amide-imide)s contributes to their high thermal stability and optical activity [, ]. These polymers exhibit high inherent viscosities, making them suitable for forming films [].

Q5: What is the impact of metal ion incorporation on polyimides derived from this compound?

A5: Studies have explored incorporating metal ions into polyimides synthesized from 3,3',4,4'-benzophenone tetracarboxylic acid dianhydride and this compound [, ]. The results indicate that metal ion inclusion generally increases the softening temperature of these polyimides, potentially at the expense of thermal stability [, ].

Q6: Can this compound-based polyimides be modified to enhance specific properties?

A6: Yes, research demonstrates that modifications like the introduction of siloxane segments or the addition of fullerenes can further enhance the properties of these polyimides [, ]. For example, siloxane-modified polyimides exhibit improved toughness and environmental stability, while fullerene-modified versions display potential for applications in tribology [, ].

Q7: What is the role of this compound in developing optically active polymers?

A7: this compound is a crucial component in synthesizing optically active poly(amide-imide)s [, ]. Its incorporation allows for the creation of polymers with chiral centers, leading to unique optical properties beneficial for applications like chiral separations and asymmetric catalysis.

Q8: Are there any studies on the miscibility of this compound-based polyimides with other polymers?

A8: Yes, research has explored blending this compound-based polyimides with other polymers, such as polybenzimidazole (PBI) []. Studies show that these blends can exhibit miscibility, leading to materials with combined and potentially enhanced properties compared to the individual polymers [].

Q9: What are the structural characteristics of this compound?

A9: this compound (C13H12N2O) has a molecular weight of 212.25 g/mol. Its structure consists of two aniline groups (C6H4NH2) connected by a benzophenone (C6H5COC6H5) moiety. The "3,3'" designation indicates that the amine groups are attached to the third carbon atom of each benzene ring in the benzophenone structure. Spectroscopic data, including IR, UV-Vis, and NMR, can provide detailed insights into its structural features and bonding characteristics [, , ].

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